Cordycepin

Übersicht

Beschreibung

. Es hat aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen erhebliche Aufmerksamkeit erlangt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3'-Desoxyadenosin beinhaltet typischerweise die selektive Deoxygenierung von Adenosin an der 3'-Position. Eine gängige Methode umfasst die Verwendung von Reagenzien wie Triphenylphosphin und Diethylazodicarboxylat (DEAD) in Gegenwart eines geeigneten Lösungsmittels wie Tetrahydrofuran (THF). Die Reaktion wird unter einer inerten Atmosphäre, üblicherweise Stickstoff, bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3'-Desoxyadenosin verwendet häufig biotechnologische Ansätze, bei denen mikrobielle Fermentationsprozesse eingesetzt werden. Der Pilz Cordyceps militaris wird unter kontrollierten Bedingungen kultiviert, um die Verbindung in großen Mengen zu produzieren. Diese Methode wird aufgrund ihrer Kosteneffizienz und Nachhaltigkeit bevorzugt .

Chemische Reaktionsanalyse

Arten von Reaktionen

3'-Desoxyadenosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu 3'-Desoxyinosin oxidiert werden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und seine biologische Aktivität verbessern.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an der 3'-Position einführen und so seine Eigenschaften verändern.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) werden häufig verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Nucleophile wie Halogenide oder Amine werden unter basischen Bedingungen verwendet, um eine Substitution zu erreichen.

Hauptprodukte

Oxidation: 3'-Desoxyinosin

Reduktion: Verschiedene reduzierte Derivate mit erhöhter biologischer Aktivität

Substitution: Substituierte Analoga mit modifizierten pharmakologischen Eigenschaften

Analyse Chemischer Reaktionen

Types of Reactions

3’-Deoxyadenosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3’-Deoxyinosine.

Reduction: Reduction reactions can modify its functional groups, enhancing its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’ position, altering its properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as halides or amines are used under basic conditions to achieve substitution.

Major Products

Oxidation: 3’-Deoxyinosine

Reduction: Various reduced derivatives with enhanced biological activity

Substitution: Substituted analogs with modified pharmacological properties

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Cordycepin has demonstrated considerable antitumor effects across various cancer cell lines. It inhibits tumor growth and metastasis by inducing apoptosis and cell cycle arrest. Key findings include:

- Mechanism of Action : this compound exerts its effects by interfering with DNA and RNA synthesis, activating caspase cascades, and modulating several signaling pathways such as mitogen-activated protein kinase and NF-κB .

- In Vivo Studies : Research indicates that this compound can enhance systemic antitumor immune responses in animal models, particularly in colon cancer . It has also shown efficacy against nasopharyngeal carcinoma by downregulating ERK signaling pathways .

Immunomodulatory Effects

This compound plays a role in enhancing immune responses, making it a candidate for cancer immunotherapy:

- Surface Molecule Modulation : Studies have shown that this compound can modify the expression of immune cell surface molecules, increasing susceptibility to immune-mediated killing .

- Natural Killer Cell Activation : this compound enhances the activity of natural killer cells and promotes cytokine production in effector immune cells .

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases:

- Respiratory Diseases : It has been reported to alleviate symptoms of chronic obstructive pulmonary disease by reducing airway inflammation and improving mucus clearance .

- Colitis Models : In animal studies, this compound has suppressed intestinal irritation and inflammatory mediators in models of acute colitis .

Metabolic Disorders

The compound shows promise in managing metabolic disorders such as diabetes:

- Antidiabetic Effects : this compound has been found to lower blood glucose levels and improve lipid metabolism in diabetic animal models. It promotes glucose metabolism and offers protective effects against diabetic nephropathy .

- Hyperuricemia Treatment : Research indicates that this compound can normalize uric acid levels in hyperuricemic mice, suggesting its potential use in gout management .

Reproductive Health

This compound may enhance reproductive health by improving sperm quality and quantity:

- Fertility Enhancement : Studies have indicated that supplementation with this compound increases testosterone levels and enhances motility in sperm cells, which could benefit male fertility treatments .

Clinical Applications

Recent clinical trials have explored the safety and efficacy of this compound in humans:

- Immune Function Improvement : A randomized controlled trial demonstrated that this compound supplementation significantly increased natural killer cell activity and reduced inflammatory markers in participants .

Summary Table of Applications

Wirkmechanismus

3’-Deoxyadenosine exerts its effects by interfering with nucleic acid synthesis. It is incorporated into RNA, leading to premature termination of RNA chains. This mechanism disrupts protein synthesis and inhibits cell proliferation. The compound targets various molecular pathways, including the inhibition of adenosine deaminase and activation of AMP-activated protein kinase (AMPK) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin: Ein natürlich vorkommendes Nukleosid mit ähnlicher Struktur, aber unterschiedlicher biologischer Aktivität.

2'-Desoxyadenosin: Ein weiteres Nukleosidanalogon mit unterschiedlichen pharmakologischen Eigenschaften.

Cordycepin-Analoga: Verschiedene synthetische Derivate von 3'-Desoxyadenosin mit modifizierter Aktivität.

Einzigartigkeit

3'-Desoxyadenosin ist durch seine spezifische Deoxygenierung an der 3'-Position einzigartig, die im Vergleich zu anderen Nukleosidanaloga unterschiedliche biologische Aktivitäten verleiht. Seine Fähigkeit, die RNA-Synthese zu stören, und sein breites Spektrum an biologischen Wirkungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen .

Biologische Aktivität

Cordycepin, also known as 3'-deoxyadenosine, is a bioactive compound derived from the fungus Cordyceps militaris and Cordyceps sinensis. It has garnered significant attention in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by various research findings and case studies.

1. Antitumor Activity

This compound exhibits potent antitumor properties through multiple mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, affecting phases such as G1 and G2/M. Studies indicate that effective doses range from 5 µM to 1.6 mM, with an average effective concentration around 136 µM .

- Apoptosis Induction : this compound activates caspase pathways leading to apoptosis in cancer cells. It has shown efficacy against human tongue cancer cells and testicular tumor cells .

- Inhibition of Metastasis : Research indicates that this compound inhibits tumor growth and metastasis by downregulating signaling pathways such as MAPK/ERK and Hedgehog pathways .

2. Anti-inflammatory Effects

This compound has been recognized for its strong anti-inflammatory properties:

- Cytokine Regulation : It inhibits the production of pro-inflammatory cytokines by modulating NF-κB and other signaling pathways, thus reducing inflammation in various animal models .

- Protection of Blood-Brain Barrier (BBB) : this compound aids in maintaining BBB integrity by enhancing tight junction proteins, which could be beneficial in treating neuroinflammatory conditions .

3. Neuroprotective Properties

The neuroprotective effects of this compound are particularly noteworthy:

- Oxidative Stress Reduction : this compound reduces oxidative stress markers and enhances antioxidant enzyme activity in neuronal cells, promoting cell survival under stress conditions .

- Memory Improvement : In animal models of aging, this compound has improved cognitive functions by mitigating oxidative damage and enhancing neuronal health .

4. Metabolic Effects

This compound influences metabolic processes:

- Weight Management : Studies show that this compound can reduce body weight and alter fat metabolism in obese animal models .

- Diabetes Management : It exhibits potential in ameliorating symptoms of diabetes by regulating glucose metabolism and improving insulin sensitivity .

Case Study 1: Antitumor Efficacy

A study involving colon cancer mice demonstrated that administration of this compound significantly inhibited tumor growth while inducing an immune response against the tumor cells. The underlying mechanisms were linked to the activation of various signaling pathways involved in apoptosis and autophagy .

Case Study 2: Neuroprotection in Aging Models

In a D-galactose-induced aging mouse model, this compound treatment resulted in improved memory performance. The mechanism was associated with reduced levels of malondialdehyde (MDA) and increased activity of superoxide dismutase (SOD), indicating a protective effect against oxidative stress .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Eigenschaften

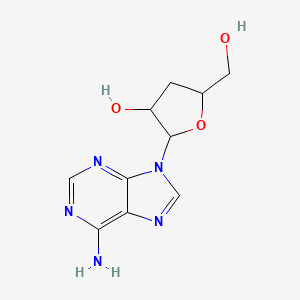

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.